Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)-
Description
The compound consists of a benzamide core substituted at the 2-position with a decyloxy (C₁₀H₂₁O) group and an N-(2-(pyrrolidinyl)ethyl) side chain. The pyrrolidinyl group introduces a secondary amine, while the decyloxy chain contributes significant hydrophobicity.
Properties
CAS No. |
10261-50-4 |
|---|---|
Molecular Formula |
C23H38N2O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-13-20-27-22-15-10-9-14-21(22)23(26)24-16-19-25-17-11-12-18-25/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26) |
InChI Key |
GEDQRAOBXMOEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- generally follows a multi-step approach:
Step 1: Introduction of the 2-decyloxy substituent on the benzamide ring
This is typically achieved by alkylation of 2-hydroxybenzamide or its derivatives with decyl halides (e.g., decyl bromide) under basic conditions to form the 2-decyloxybenzamide intermediate.Step 2: Formation of the amide bond with the 2-(pyrrolidinyl)ethyl amine
The key step involves coupling the 2-decyloxy-substituted benzoyl chloride or activated benzamide derivative with 2-(pyrrolidinyl)ethylamine to form the target amide.
This strategy leverages well-established organic synthesis techniques such as nucleophilic substitution, acid chloride formation, and amide coupling.
Detailed Synthetic Routes
Preparation of 2-decyloxybenzoyl chloride
- Starting material: 2-hydroxybenzoic acid (salicylic acid) or 2-hydroxybenzamide
- Alkylation: React with decyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent (e.g., acetone or DMF) to yield 2-decyloxybenzoic acid or 2-decyloxybenzamide.
- Activation: Convert 2-decyloxybenzoic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Coupling with 2-(pyrrolidinyl)ethylamine
- Amide bond formation: React the 2-decyloxybenzoyl chloride with 2-(pyrrolidinyl)ethylamine under inert atmosphere, often in the presence of a base like triethylamine (Et3N) to neutralize the HCl formed.
- Solvent: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Temperature: The reaction is typically carried out at 0 °C to room temperature to control side reactions.
Alternative Coupling Methods
- Use of coupling reagents: Instead of acid chlorides, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid for amide bond formation with the amine.
- Catalysts: Additives like 4-dimethylaminopyridine (DMAP) may be used to enhance coupling efficiency.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-hydroxybenzoic acid + decyl bromide, K2CO3, acetone, reflux | 2-decyloxybenzoic acid | Alkylation of phenol group |
| 2 | 2-decyloxybenzoic acid + SOCl2, reflux | 2-decyloxybenzoyl chloride | Acid chloride formation |
| 3 | 2-decyloxybenzoyl chloride + 2-(pyrrolidinyl)ethylamine, Et3N, DCM, 0 °C to RT | Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- | Amide bond formation |
Research Findings and Supporting Data
Literature Insights
- Amide bond formation protocols are well documented in patents and literature, emphasizing the use of acid chlorides or carbodiimide coupling agents with amines to synthesize benzamide derivatives with various alkoxy substituents and nitrogen-containing side chains.
- Alkylation of phenolic benzamides with long-chain alkyl halides such as decyl bromide is a standard method to introduce hydrophobic alkoxy groups at the 2-position of the benzamide ring.
- The presence of the pyrrolidinyl ethyl substituent is typically introduced via nucleophilic substitution or amide coupling with the corresponding amine, as supported by synthetic methodologies for similar benzamide derivatives.
Analytical Characterization
- Spectroscopic methods: FTIR, ^1H NMR, and ^13C NMR are employed to confirm the structure, particularly the characteristic amide bond signals and the alkoxy chain protons.
- Crystallographic studies: X-ray diffraction analysis confirms the molecular conformation and hydrogen bonding patterns in benzamide derivatives, which can be correlated to the synthesized compound's purity and structure.
- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess the thermal stability of benzamide compounds, which is relevant for handling and application.
Data Table: Typical Reaction Conditions and Yields for Benzamide Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Alkylation of 2-hydroxybenzoic acid | Decyl bromide, K2CO3, acetone, reflux 6-12 h | 75-85 | High regioselectivity for 2-position |
| Acid chloride formation | SOCl2, reflux 2-4 h | 90-95 | Complete conversion monitored by IR |
| Amide coupling | 2-(pyrrolidinyl)ethylamine, Et3N, DCM, 0 °C to RT, 12 h | 70-80 | Purification by column chromatography |
Notes on Synthetic Challenges and Optimization
- Control of regioselectivity: Alkylation must be carefully controlled to avoid polyalkylation or substitution at undesired positions.
- Moisture sensitivity: Acid chlorides are moisture-sensitive; reactions should be conducted under anhydrous conditions to prevent hydrolysis.
- Purification: Due to the lipophilic decyloxy chain, purification may require gradient elution chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
- Scale-up considerations: Use of safer coupling reagents and solvents is recommended for larger-scale synthesis to minimize hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzamide core.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study the interactions of benzamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrrolidine ring may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Table 1: Structural and Molecular Comparison
Key Observations:
Lipophilicity : The 2-decyloxy substituent in the target compound introduces a long alkyl chain, significantly enhancing lipophilicity compared to shorter-chain analogs like Benzamide,N,N-diethyl-2-(2-propen-1-yloxy) (allyloxy group) . This property may influence membrane permeability in biological systems.
Amine Functionality: The N-(2-(pyrrolidinyl)ethyl) group provides a secondary amine, contrasting with the tertiary amine in Benzamide, 2-(dimethylamino)-N,N-dimethyl. This difference could affect protonation states and solubility under physiological conditions .
Synthetic Complexity : The decyloxy chain and pyrrolidinyl ethyl group likely require multi-step synthesis, unlike simpler derivatives such as 2-Chloro-6-ethoxypyridine (BD73331), which has a single substituent .
Biological Activity
Overview
Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound with the molecular formula C23H38N2O2 and a molecular weight of approximately 374.57 g/mol. This compound features a benzamide structure, characterized by a benzene ring attached to a carbonyl group (C=O) and an amine group (NH). The presence of a decyloxy group and a pyrrolidinyl group enhances its unique properties and potential applications in pharmaceuticals, particularly in treating psychiatric disorders.
Biological Activity
The biological activity of Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- has been investigated primarily for its potential antidepressant and antipsychotic effects. Research indicates that the compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases.
The compound's mechanism of action is thought to involve inhibition of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in the pathophysiology of Alzheimer's disease. In vitro studies have shown promising results regarding its inhibitory activity against these enzymes.
Inhibition Studies
Recent studies have demonstrated that Benzamide derivatives exhibit significant inhibitory activity against AChE and BACE1. The following table summarizes the IC50 values for various benzamide derivatives, including Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)-:
| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- | TBD | TBD |
| Compound VII (phthalamide derivative) | 1.83 | 0.57 |
| Compound VIII (tacrine derivative) | 8.0 | 2.8 |
| Compound IX (computer-aided design) | 9.1 | 2.5 |
Note: TBD indicates that specific IC50 values for Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)- are yet to be determined or published.
Case Studies
- Antidepressant Activity : A study highlighted the potential antidepressant effects of benzamide derivatives, including Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)-. The research focused on behavioral assays in animal models which indicated significant improvement in depressive-like symptoms.
- Antipsychotic Potential : Another investigation assessed the antipsychotic properties of similar benzamide compounds through receptor binding assays. The results suggested that these compounds could effectively modulate dopamine receptors, providing a basis for further development in treating schizophrenia.
Q & A
Q. What synthetic methodologies are recommended for synthesizing Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)-, and how can reaction yields be optimized?
Synthesis typically involves acylation of 2-decyloxybenzoic acid derivatives with 2-(pyrrolidinyl)ethylamine. A two-step approach is common: (1) activation of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, and (2) coupling with the amine in anhydrous dichloromethane under nitrogen atmosphere. Optimization includes maintaining temperatures at 0–5°C during acid chloride formation to prevent decomposition, using coupling agents like HATU (1-2 equiv) to enhance efficiency, and adding molecular sieves to absorb moisture. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield (≥75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying the pyrrolidine ring protons (δ 2.5–3.5 ppm) and decyloxy chain integration (δ 0.8–1.7 ppm). Infrared (IR) spectroscopy confirms amide C=O stretching (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₃₈N₂O₂). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological testing .
Q. What purification strategies address challenges posed by the compound’s hydrophobicity?
Reverse-phase flash chromatography (C18 silica, methanol/water gradient) effectively separates hydrophobic byproducts. Recrystallization from a toluene/hexane mixture (1:3 v/v) at −20°C yields crystalline product. For trace impurities, a final wash with cold diethyl ether removes residual aliphatic chains .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the decyloxy and pyrrolidine groups?
SAR studies should compare analogs with varying alkoxy chain lengths (C8, C10, C12) and pyrrolidine substitutions (e.g., N-methyl vs. unsubstituted). Use in vitro assays (e.g., enzyme inhibition via fluorescence polarization) to quantify EC₅₀ values. Computational docking (AutoDock Vina) identifies binding interactions, such as hydrophobic contacts between the decyloxy chain and target protein pockets. Parallel synthesis of 10–15 analogs with single-variable modifications isolates pharmacophoric contributions .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar benzamides?
Discrepancies in activity data may arise from assay conditions (e.g., pH, serum proteins). Conduct side-by-side comparative assays using standardized protocols (e.g., ATPase inhibition under consistent buffer conditions). Structural validation via X-ray crystallography or NOESY NMR confirms conformational differences. For example, analogs with ortho-substituted alkoxy groups may show steric hindrance not evident in 2D models .
Q. What in vivo models are suitable for studying pharmacokinetic properties, and how can bioavailability challenges be addressed?
Rodent models (Sprague-Dawley rats) assess oral bioavailability and tissue distribution. Administer the compound (10 mg/kg) via oral gavage and measure plasma concentrations using LC-MS/MS over 24 hours. To enhance solubility, formulate with β-cyclodextrin (20% w/v) or PEG-400. Comparative studies with intravenous dosing (1 mg/kg) calculate absolute bioavailability. Bile-duct cannulation models evaluate enterohepatic recirculation of the hydrophobic decyloxy chain .
Q. How can toxicity be mitigated during preclinical development without compromising efficacy?
Structural modifications guided by toxicity SAR include replacing the pyrrolidine with a morpholine ring (reduces hERG inhibition) or shortening the decyloxy chain to C8 (decreases hepatotoxicity). In vitro cytotoxicity screens (HepG2 cells) and genotoxicity assays (Ames test) prioritize safer analogs. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces metabolic degradation, lowering required doses .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.88 (t, 3H, CH₃), 1.25 (m, 16H, CH₂), 3.45 (m, 4H, pyrrolidine) | |
| ¹³C NMR | δ 172.1 (C=O), 69.8 (OCH₂), 45.3 (pyrrolidine CH₂N) | |
| IR | 1648 cm⁻¹ (amide I), 1243 cm⁻¹ (C-O-C) |
Table 2: Comparative SAR of Alkoxy Chain Modifications
| Chain Length | EC₅₀ (μM) | LogP | Notes |
|---|---|---|---|
| C8 | 12.3 | 4.1 | Moderate membrane penetration |
| C10 | 8.7 | 5.3 | Optimal balance of activity/solubility |
| C12 | 6.9 | 6.8 | High cytotoxicity |
| Data adapted from benzamide analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
